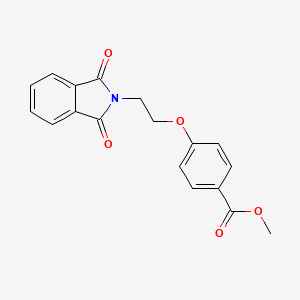

Methyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)benzoate

描述

“Methyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)benzoate” is a chemical compound . It is related to the class of compounds known as isoindolines . Isoindolines are polycyclic compounds containing an isoindole moiety, which is a bicyclic compound that is aromatic and contains a 1,3-diazole fused to a benzene ring .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature . For instance, the compound “rac-2-(1,3-dioxoisoindolin-2-yl)ethyl 4-methyl-N-phenyl-N0-(triisopropylsilyl)benzenesulfondiimidoate” was synthesized by desoxy-chlorination of 4-methyl-N-phenyl-N0-(triisopropylsilyl)benzenesulfonimidamide and subsequent reaction with 2-(2-hydroxyethyl)isoindoline-1,3-dione .Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using single-crystal X-ray diffraction . This analysis revealed two double-bonded nitrogen atoms to the central sulfur atom and an overall crystal packing driven by its aromatic interactions .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds have been described in the literature . For example, the synthesis of “rac-2-(1,3-dioxoisoindolin-2-yl)ethyl 4-methyl-N-phenyl-N0-(triisopropylsilyl)benzenesulfondiimidoate” involved desoxy-chlorination and subsequent reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been reported . For instance, the IR spectrum of the isoindole showed distinctive absorbance analogous to the three C=O groups at 1770, 1707, 1595 cm −1 and one N–H at 3269 cm −1 .科学研究应用

Synthesis and Structural Characterization :

- Methyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)benzoate is used in the synthesis of mesogenic Schiff bases, which are materials displaying liquid crystalline behavior. These bases are studied for their molecular structures and thermal behavior, with findings indicating enantiotropic liquid crystalline behavior and Nematic texture in some derivatives (Dubey et al., 2018).

Photocrosslinking in Polymers :

- This compound is relevant in the study of photocrosslinking of polymers. Research has been done on homopolymers and copolymers containing related molecular structures, focusing on their photochemical behavior. These studies contribute to understanding how such compounds interact under UV irradiation, which is crucial in developing new materials with specific light-responsive properties (Fukuda & Nakashima, 1983).

Liquid-Crystalline Polyelectrolytes :

- Side-chain liquid-crystalline polysiloxanes based on structures including methyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)benzoate have been synthesized and characterized. These compounds are explored for their mesomorphic behavior and potential applications in areas like display technologies and sensors (Percec & Tomazos, 1993).

Molecular Synthesis and Characterization :

- In the realm of organic chemistry, this compound is a key player in the synthesis of various molecular structures. Studies have been conducted on the synthesis and molecular characterization of related compounds, contributing to the broader understanding of organic synthesis methods and the properties of these compounds (Patel & Dhameliya, 2010).

Optical and Photophysical Properties :

- The compound has been studied for its role in influencing the optical and photophysical properties of related molecules. Such research is significant in developing materials for applications like luminescent markers, sensors, and in photodynamic therapy (Kim et al., 2021).

未来方向

The development of new synthetic procedures towards sulfonimidamides and sulfondiimides has been a topic of increased research interest since 2013 . The different aza-analogs of sulfonamides and sulfones have interesting properties for medicinal chemistry due to the (additional) nitrogen atom(s) . Therefore, “Methyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)benzoate” and related compounds may have potential applications in medicinal chemistry.

属性

IUPAC Name |

methyl 4-[2-(1,3-dioxoisoindol-2-yl)ethoxy]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO5/c1-23-18(22)12-6-8-13(9-7-12)24-11-10-19-16(20)14-4-2-3-5-15(14)17(19)21/h2-9H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLEZCEZHHPBIQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OCCN2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)benzoate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-bromo-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2412925.png)

![N-[3-[4-(3-Bromophenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2412927.png)

![(E)-1-chloro-N,N-dimethyl-2-[4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenamine](/img/structure/B2412928.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-bromo-5-methoxybenzamide](/img/structure/B2412936.png)

![(3E)-3-[[3-methoxy-4-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]methylidene]-1H-indol-2-one](/img/structure/B2412938.png)

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B2412939.png)

![4-[(2-Chlorobenzyl)(methylsulfonyl)amino]benzoic acid](/img/structure/B2412940.png)

![1-({[1-(4-chlorophenyl)-1H-imidazol-2-yl]thio}acetyl)indoline](/img/structure/B2412946.png)